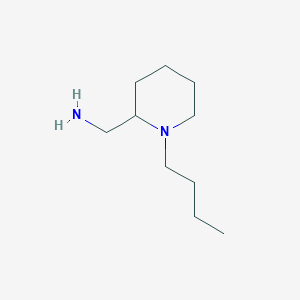
2-(2-Aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-on
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. This provides a basic understanding of the compound’s chemical structure .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details of reaction mechanisms, reaction conditions, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include details of the compound’s chemical reactivity .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Wirkstoffe
Diese Verbindung wird bei der Synthese von pharmazeutischen Wirkstoffen (APIs) verwendet. APIs sind die Wirkstoffe in Medikamenten, die die beabsichtigten Wirkungen oder Reaktionen hervorrufen . Die spezifische Struktur von „2-(2-Aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-on“ kann mit biologischen Zielstrukturen interagieren, um deren Aktivität zu modulieren, was für die Medikamentenentwicklung unerlässlich ist.
Synthese von Peptidnukleinsäure (PNA)
Die Verbindung dient als Vorläufer bei der Synthese von PNA-Oligonukleotid-Konjugaten. PNAs sind synthetische Polymere, die DNA oder RNA ähneln und in der biomedizinischen und diagnostischen Forschung als Antigene-Agenzien und molekulare Sensoren verwendet werden . Die Fähigkeit, PNAs effizient zu synthetisieren, kann die Kosten senken und ihre Verfügbarkeit für einen breiteren Einsatzbereich erhöhen.
Mutationszüchtung in der Mikrobiologie
In der Mikrobiologie kann diese Verbindung in Mutationszüchtungsmethoden verwendet werden, um resistente Mutanten von Mikroorganismen wie Streptomyces albulus zu erzeugen. Dieser Prozess kann zu Stämmen führen, die eine verbesserte Produktion von Substanzen wie ε-Poly-L-Lysin aufweisen, das als Lebensmittelbiokonservierungsmittel und in anderen Industrien eingesetzt wird .
Bioabbaubare Materialien
Derivate dieser Verbindung haben potenzielle Anwendungen bei der Herstellung von bioabbaubaren Materialien. Diese Materialien können zur Herstellung von bioabbaubaren Fasern, stark wasserabsorbierenden Hydrogelen und anderen umweltfreundlichen Produkten verwendet werden .
Arzneimittel-Abgabesysteme
Die Derivate der Verbindung können in Arzneimittel-Abgabesystemen als Träger verwendet werden. Diese Systeme können die Wirksamkeit von Arzneimitteln verbessern, indem sie ihre Absorption, Verteilung, Metabolismus und Ausscheidungseigenschaften verbessern .
Krebsforschung
In der Krebsforschung kann die Verbindung verwendet werden, um die Wirksamkeit von Antitumormitteln zu verbessern. Sie kann als Verstärker wirken, indem sie die Fähigkeit der Mittel verbessert, Krebszellen anzugreifen und zu zerstören .
Biochip-Beschichtungen
Die Verbindung kann bei der Entwicklung von Biochip-Beschichtungen eingesetzt werden. Biochips werden für das schnelle Screening von biologischen Analyten für die medizinische Diagnostik verwendet, und effektive Beschichtungen sind für ihre Leistung entscheidend .
Emulgiermittel
Schließlich können die Derivate dieser Verbindung als Emulgiermittel fungieren. Emulgiermittel sind in der Lebensmittelwissenschaft, Kosmetik und Pharmazie von entscheidender Bedeutung, um die Stabilität von Produktmischungen zu gewährleisten .
Wirkmechanismus
Mode of Action
- 2-2AEPy interacts with hCA II through a concerted mechanism via its aminoethyl group (Nα). The transition state resembles the reactant, with a notably low imaginary frequency of 452.4i cm^(-1) and a barrier height of 5.2 kcal mol^(-1). These meager transition barriers facilitate hCA II activation at in vivo temperatures .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.
Metabolic Pathways
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and the levels of various metabolites . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of amino acids and their derivatives.
Transport and Distribution
The transport and distribution of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported into cells via amino acid transporters and distributed to various organelles, such as the mitochondria and endoplasmic reticulum.
Subcellular Localization
The subcellular localization of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production.
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTKYLDEIAJIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)
![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)
![(Butan-2-yl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1523234.png)

![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)


